(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Synthetic chemistry Process optimization Losartan intermediate synthesis

Analytical and process R&D teams require a pharmacopeial-grade reference standard that provides unequivocal identification and quantification of the critical Losartan EP Impurity A. Generic imidazole analogs fail to match the exact retention time and mass transitions needed for validated impurity profiling, risking ANDA rejection. - Enables compliant method validation (AMV) and QC release testing per EP monographs. - Supplied with full characterization documentation (NMR, MS, HPLC, COA) for direct regulatory submission. - Available from mg to multi-kg scale, supporting both early-stage analytical development and commercial manufacturing.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 79047-41-9
Cat. No. B193161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
CAS79047-41-9
Synonyms2-Butyl-5-chloroimidazole-4-methanol;  2-Butyl-4-chloro-5-(hydroxymethyl)imidazole;  2-n-Butyl-4-chloro-5-(hydroxymethyl)imidazole;  5-Chloro-2-butyl-imidazole-4-methanol
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1)CO)Cl
InChIInChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)
InChIKeyDXSZKDOOHOBZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Losartan EP Impurity A and Key Sartan Intermediate


(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol (CAS 79047-41-9) is a chlorinated imidazole derivative that serves dual roles in pharmaceutical development: it is the designated Losartan EP Impurity A essential for analytical quality control [1], and it is a critical synthetic intermediate in the production of the angiotensin II receptor blocker (ARB) losartan and related sartans . The compound features a 2-butyl substituent, a 4-chloro group, and a 5-hydroxymethyl functional handle, with a molecular weight of 188.65 g/mol and a reported melting point of 147–151 °C [2].

Analytical reference standard for losartan EP impurity profiling and ANDA method validation
Penultimate synthetic intermediate for convergent losartan and sartan API manufacturing
Designated EP Impurity A identity supports regulatory submission workflows

Why Losartan EP Impurity A Cannot Be Replaced


Substitution with generic imidazole methanol analogs—even those sharing the 4-chloro or 2-butyl motif—is precluded by the compound's distinct functional identity at two separate procurement decision points. In analytical development, regulatory filings for losartan-containing products require the specific Losartan EP Impurity A reference standard for method validation; a generic 2-butylimidazole analog lacks the exact chromatographic retention behavior and mass spectrometric transitions needed for validated impurity profiling [1]. In synthetic manufacturing, the 5-hydroxymethyl group is the precise handle for alkylation with the biphenyltetrazole moiety to form the losartan core; alternative substitution patterns (e.g., 2-chloro, 4-hydroxymethyl regioisomers or 5-formyl derivatives) alter reactivity, necessitate different reaction conditions, and produce different impurity profiles, directly impacting process efficiency and product quality .

1
Generic imidazole methanol analogs lack the exact retention behavior and MS transitions required for validated losartan impurity profiling.
2
Regioisomers or analogs with altered substitution patterns change reactivity with the biphenyltetrazole fragment, shifting impurity profiles and process yields.
3
Grade mismatch: technical grade lacks the full characterization package needed for analytical validation, while analytical grade is cost-prohibitive for bulk synthesis.

Comparative Evidence for Losartan EP Impurity A


Synthetic Route Yield Comparison

When procuring (2-butyl-4-chloro-1H-imidazol-5-yl)methanol as a synthetic intermediate, the efficiency of its production directly impacts downstream economics. The hydrogenolytic debenzylation of 2-butyl-4-chloro-5-(benzyloxymethyl)-1H-imidazole delivers the target compound in 88% yield . This compares favorably to the alternative route involving chlorination of 2-butyl-4-(hydroxymethyl)imidazole with N-chlorosuccinimide (NCS) in acetonitrile, which affords the product in only 51% yield . The 37 percentage-point yield advantage translates to significantly reduced raw material costs and waste generation per kilogram of intermediate produced.

Synthetic Yield
Data to verify
88%hydrogenolysis route
51%NCS chlorination route
Supports cost-of-goods evaluation for large-scale procurement
Cross-study comparable; verify at manufacturing scale
Synthetic chemistry Process optimization Losartan intermediate synthesis

Purity Grade Differentiation

Procurement decisions must align with the intended use case, as the same CAS number serves two distinct grades with divergent purity specifications. For analytical applications (method development, validation, QC release), the compound is supplied as Losartan EP Impurity A with purity >95% and is accompanied by a comprehensive Certificate of Analysis including NMR, MS, and HPLC data . For synthetic applications, the compound is offered as a technical-grade intermediate with standard purity of 98% . While the technical grade offers higher nominal purity, it lacks the full characterization package and regulatory traceability required for analytical reference standard use in ANDA filings.

Purity Grade
Specification review
Analytical: >95% (HPLC) with full COA
Technical: 98% (standard) limited documentation
Grade selection directly impacts regulatory acceptance
Analytical grade required for ANDA method validation
Quality control Analytical method validation Pharmaceutical impurity profiling

Regulatory Designation: EP Impurity A Status

In the context of losartan drug product quality control, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol is officially designated as Losartan EP Impurity A [1]. This codified identity carries specific regulatory weight: the impurity is listed in the European Pharmacopoeia monograph for losartan potassium, and its reference standard must be used for method validation in Abbreviated New Drug Applications (ANDAs) [2]. In contrast, structurally similar imidazole methanols—such as (2-chloro-1H-imidazol-5-yl)methanol (CAS 1067894-58-9) or other 2-alkyl-4-chloroimidazole alcohols—lack this designated pharmacopeial status and cannot substitute in regulatory submissions.

EP Designation
Class-level
Losartan EP Impurity A (European Pharmacopoeia) vs. non-designated analogs
Only designated impurity standard accepted in regulatory filings
Verify monograph version and current ANDA expectations
Regulatory affairs Pharmacopeial compliance ANDA submission

Solubility Profile for Handling and Formulation

The solubility profile of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol defines its practical utility in both analytical and synthetic workflows. The compound exhibits limited aqueous solubility but demonstrates good dissolution in polar aprotic solvents (DMSO, DMF) and protic solvents (ethanol, methanol) . This profile contrasts with more hydrophilic imidazole analogs lacking the 2-butyl group, which may have higher aqueous solubility but different chromatographic behavior and extraction properties. The calculated XLogP3 of 1.90 confirms moderate lipophilicity, consistent with its solubility behavior .

Solubility
Data to verify
DMSO, DMF, ethanol, methanol limited aqueous XLogP3 1.90
Informs sample preparation solvent selection
Aqueous dilution protocols not suitable
Preformulation Analytical sample preparation Solvent selection

Regioisomer Identity Confirmation

The specific 4-chloro-5-hydroxymethyl substitution pattern on the imidazole ring is critical for both synthetic utility and impurity identification. The compound's canonical SMILES string (OCC1=C(Cl)N=C(CCCC)N1) unambiguously defines the 2-butyl, 4-chloro, and 5-hydroxymethyl regiochemistry [1]. Alternative regioisomers—such as the 5-chloro-4-hydroxymethyl analog or the 2-chloro-4-butyl variant—would produce different NMR spectra, distinct chromatographic retention times, and altered reactivity in downstream alkylation reactions with the biphenyltetrazole moiety. The InChIKey DXSZKDOOHOBZMT-UHFFFAOYSA-N provides a definitive, searchable fingerprint for identity verification .

Regiochemistry
Context-dependent
4-chloro-5-hydroxymethyl substitution pattern
Incorrect regioisomer fails identity testing and cannot substitute
Confirm by NMR and MS per COA upon receipt
Structural confirmation Impurity identification NMR characterization

Application Scenarios for Losartan EP Impurity A


Analytical Method Validation for Losartan ANDAs

This compound is the mandated Losartan EP Impurity A reference standard for analytical method development, method validation (AMV), and quality control release testing in support of Abbreviated New Drug Applications (ANDAs) for losartan potassium. Procurement of the analytical-grade material with full characterization documentation (NMR, MS, HPLC, COA) is essential for establishing system suitability, determining relative response factors, and meeting regulatory submission requirements [1].

Large-Scale Synthesis of Losartan and Sartan APIs

As the penultimate intermediate in the convergent synthesis of losartan, this compound is procured in bulk quantities (kilogram to multi-ton scale) for pharmaceutical manufacturing. The 5-hydroxymethyl group serves as the alkylation handle for coupling with the biphenyltetrazole fragment to form the final losartan core. Procurement decisions should prioritize suppliers offering the high-yield (88%) debenzylation route to minimize cost of goods .

Forced Degradation and Stability Studies

In stability-indicating method development, this compound is used as a reference marker for tracking hydrolytic and oxidative degradation pathways of losartan. Its well-defined physicochemical properties—including melting point (147–151 °C) and solubility in DMSO/methanol—facilitate preparation of spike solutions for forced degradation studies and long-term stability monitoring [2].

Novel ACE/ARB Hybrid Inhibitor Design

The 2-butyl-4-chloro-1H-imidazole scaffold serves as a versatile starting point for designing novel antihypertensive agents. Recent research demonstrates that N-substituted derivatives of this core structure exhibit in vitro ACE inhibitory activity with IC50 values in the low micromolar range (e.g., 1.31 ± 0.026 μM for optimized derivatives), supporting further medicinal chemistry exploration beyond the losartan scaffold [3].

Application
Selection Property
Validation Focus
Analytical Method Validation for Losartan ANDAs
EP-designated reference standard with full characterization documentation
Method validation and system suitability per EP monograph
Large-Scale Synthesis of Losartan and Sartan APIs
High-yield intermediate with regioselective functional handle
Process efficiency and impurity profile control
Forced Degradation and Stability Studies
Characterized impurity marker with defined solubility
Stability-indicating method development
Novel ACE Inhibitor Design
2-Butyl-4-chloroimidazole scaffold for derivatization
ACE inhibition screening and structure-activity relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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